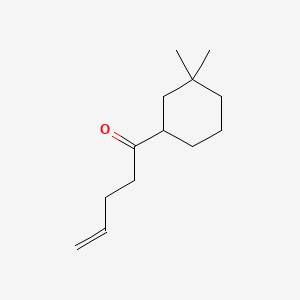
Brevicolline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indole, 1-methyl-4-(1-methyl-2-pyrrolidinyl)-, (S)- is a natural product found in Carex brevicollis with data available.
Applications De Recherche Scientifique
Synthesis and Catalysis
Brevicolline has been utilized as an organocatalyst in the synthesis of spirooxindole derivatives, showcasing its effectiveness in asymmetric catalysis. A study demonstrated that Brevicolline, compared to other catalysts like Cinchonidine or Cinchonine, efficiently catalyzes the formation of spiro[oxindole-3,4'-4'H-pirane] derivatives from isatins, acetylacetone/ethyl 3-oxobutanoate, and malononitrile, resulting in optically active forms with very good to excellent yields (Macaev et al., 2011).
Origin and Biosynthesis
Research into the biosynthesis of Brevicolline has revealed that DL-[2−14C] tryptophan and sodium [2−14C] pyrotartrate are precursors for the β-carboline moiety of Brevicolline, while sodium formate serves as a precursor for the N-methyl grouping. This indicates the involvement of these compounds in the natural synthesis of Brevicolline within certain plant species (Kompiš et al., 2004).
Ecological Interactions
Brevicolline's ecological role has been studied in the context of the sedge Carex brevicollis, where it is associated with toxicity to livestock. The presence of non-systemic fungal endophytes in C. brevicollis may influence the plant's Brevicolline content, suggesting an intricate interaction between the plant, its endophytes, and the surrounding ecosystem. This interaction could be a factor in the variability of Brevicolline content in plants from different habitats (Canals et al., 2014).
Neurobiology and Extracellular Matrix
In the realm of neurobiology, Brevicolline (or closely related compounds) has been implicated in the structure and function of the brain's extracellular matrix. Studies have shown that Brevican, a brevicolline-related proteoglycan, is involved in the formation of perineuronal nets and may influence synaptic plasticity, learning, and memory. This suggests that Brevicolline or its derivatives could play a role in neural development and function, potentially offering insights into neurological disorders and their treatment (Brakebusch et al., 2002).
Propriétés
Numéro CAS |
20069-02-7 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
1-methyl-4-[(2S)-1-methylpyrrolidin-2-yl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H19N3/c1-11-17-16(12-6-3-4-7-14(12)19-17)13(10-18-11)15-8-5-9-20(15)2/h3-4,6-7,10,15,19H,5,8-9H2,1-2H3/t15-/m0/s1 |
Clé InChI |
DIZAFWUMCZPYGF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=C1NC3=CC=CC=C32)C4CCCN4C |
SMILES canonique |
CC1=NC=C(C2=C1NC3=CC=CC=C32)C4CCCN4C |
Synonymes |
(S)-brevicolline brevicolline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



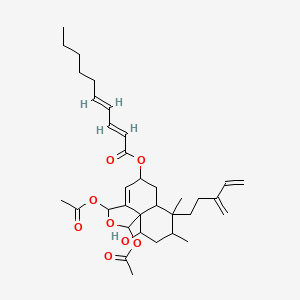
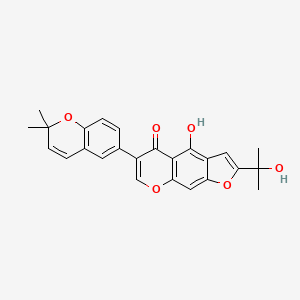
![[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239578.png)

![(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N'-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide](/img/structure/B1239580.png)
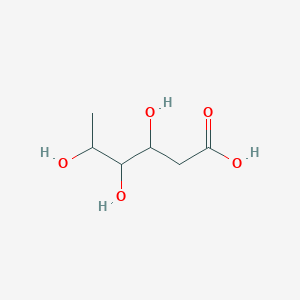
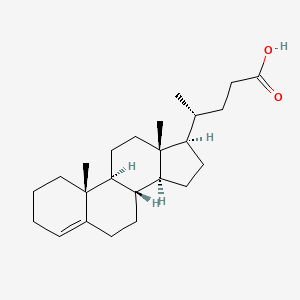

![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B1239585.png)
![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-4-(phenoxymethyl)benzamide](/img/structure/B1239591.png)
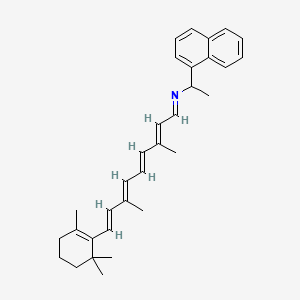
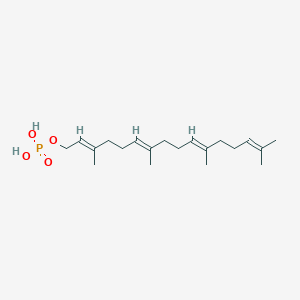
![5-[(3E,6E,9E,12E,15E)-1-iodooctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one](/img/structure/B1239597.png)
